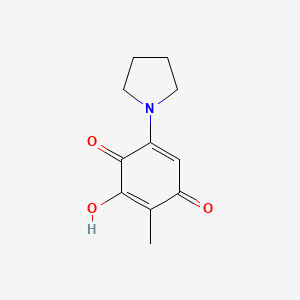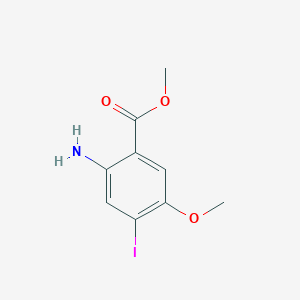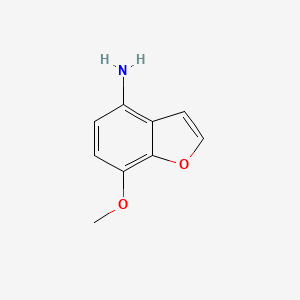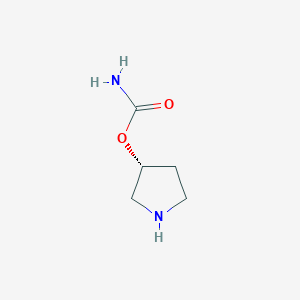
2-Bromo-3-fluoro-4-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoro-4-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide, while fluorination can be done using fluorine gas or other fluorinating agents. Iodination is often carried out using iodine or iodinating reagents like iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation to carboxylic acids.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction to alcohols.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-3-fluoro-4-iodobenzoic acid.
Reduction: Formation of 2-Bromo-3-fluoro-4-iodobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing halogen atoms and the aldehyde group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved vary based on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoroiodobenzene: Similar structure but lacks the aldehyde group.
2-Bromo-5-fluorobenzaldehyde: Similar but with different halogen substitution pattern.
4-Bromo-2-fluoro-3-iodobenzaldehyde: Similar but with different positions of halogen atoms .
Uniqueness
2-Bromo-3-fluoro-4-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring along with the aldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C7H3BrFIO |
|---|---|
Molekulargewicht |
328.90 g/mol |
IUPAC-Name |
2-bromo-3-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
InChI-Schlüssel |
NIWMTWNVPHQJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)Br)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)


![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)


![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)


![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
